Pralmorelin (D-alanyl-3-(2-naphthyl)-D-alanyl - L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide dihydrochloride), also known as GHRP-2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, and KP-102 LN, is a synthetic hexapeptide . It belongs to the class of growth hormone secretagogues (GHS) and acts as a ghrelin/growth-hormone secretagogue receptor agonist . Pralmorelin mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) . This ability to stimulate GH release makes Pralmorelin a valuable tool in scientific research, particularly in the areas of endocrinology, metabolism, and growth disorders.
Pralmorelin is derived from peptide synthesis techniques and belongs to the class of compounds known as growth hormone secretagogues. Its specific amino acid sequence is D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2, which allows it to mimic the action of ghrelin, a natural hormone that stimulates appetite and growth hormone release. The compound has been studied for its potential use not only as a diagnostic tool but also as a therapeutic agent for GHD.
The synthesis of pralmorelin involves standard peptide synthesis methods, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to form the desired peptide chain. Key steps in the synthesis process include:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity during synthesis. The exact details of pralmorelin's synthesis remain proprietary but follow these general principles of peptide chemistry .
Pralmorelin's molecular formula is C45H55N9O6, with a molar mass of approximately 817.992 g/mol. The structure comprises six amino acids arranged in a specific sequence that facilitates its biological activity:
The three-dimensional structure of pralmorelin allows it to effectively bind to growth hormone secretagogue receptors (GHSR), triggering downstream signaling pathways that promote growth hormone release .
Pralmorelin primarily undergoes interactions with GHSR located on pituitary cells, leading to several key reactions:
Pralmorelin's ability to stimulate growth hormone release can be quantitatively assessed through changes in serum levels following administration .
Pralmorelin functions as an agonist at the ghrelin receptor (GHSR), initiating a cascade of intracellular events that culminate in the secretion of growth hormone from the anterior pituitary gland. The mechanism involves:
Studies have shown that pralmorelin effectively stimulates growth hormone release in both adults and children with GHD, making it a valuable tool for diagnostic and potential therapeutic applications .
Pralmorelin exhibits several notable physical and chemical properties:
These properties are critical for developing effective delivery systems for clinical use .
Pralmorelin has several significant applications in medical science:
Despite its promising applications, pralmorelin has not been extensively marketed beyond its diagnostic use due to limitations observed in clinical trials regarding its efficacy compared to other treatments .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2